molecular formula C17H23N3O3 B2651659 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 852703-99-2

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2651659
CAS No.: 852703-99-2
M. Wt: 317.389
InChI Key: YYDPECLSCZNGTB-UHFFFAOYSA-N
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Description

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound characterized by its unique imidazolidinone core and acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Imidazolidinone Core: : The imidazolidinone ring is synthesized through the reaction of diethylamine with a suitable diketone under acidic or basic conditions. This step often requires careful control of temperature and pH to ensure the formation of the desired ring structure.

  • Acetamide Formation: : The acetamide group is introduced by reacting the imidazolidinone intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazolidinone ring, potentially converting them to alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines, and thiols.

Major Products

    Oxidation Products: Oxidized imidazolidinone derivatives.

    Reduction Products: Alcohol derivatives of the imidazolidinone ring.

    Substitution Products: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazolidinone ring can form hydrogen bonds and other non-covalent interactions with enzymes, potentially inhibiting their activity. The acetamide group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.

    2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dichlorophenyl)acetamide: Contains chlorine atoms instead of methyl groups on the phenyl ring.

Uniqueness

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide is unique due to the presence of both diethyl groups on the imidazolidinone ring and dimethyl groups on the phenyl ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPECLSCZNGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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